molecular formula C6H4BrIO B1290679 2-Bromo-6-iodophenol CAS No. 2040-86-0

2-Bromo-6-iodophenol

Cat. No.: B1290679
CAS No.: 2040-86-0
M. Wt: 298.9 g/mol
InChI Key: ZZBRPSNXUDZTRX-UHFFFAOYSA-N
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Description

2-Bromo-6-iodophenol is an organic compound with the molecular formula C6H4BrIO It is a halogenated phenol, characterized by the presence of both bromine and iodine atoms attached to a benzene ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-6-iodophenol can be synthesized through several methods. One common approach involves the bromination and iodination of phenol. The process typically starts with the iodination of phenol to form 2-iodophenol, followed by bromination to yield this compound. The reaction conditions often include the use of N-bromosuccinimide (NBS) as the brominating agent and iron trifluoromethanesulfonate as a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and iodination processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-iodophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form quinones, while reduction reactions can convert the compound into different phenolic derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted phenols, quinones, and other halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-6-iodophenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Bromo-6-iodophenol is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and versatility in chemical synthesis. This dual halogenation allows for a broader range of chemical transformations and applications compared to its mono-halogenated counterparts .

Properties

IUPAC Name

2-bromo-6-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrIO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBRPSNXUDZTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623665
Record name 2-Bromo-6-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2040-86-0
Record name 2-Bromo-6-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-iodophenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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